molecular formula C29H28N2O3S B14942227 Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 6117-02-8

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B14942227
CAS No.: 6117-02-8
M. Wt: 484.6 g/mol
InChI Key: OITYPHHEPJBKRS-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes an anilino group, a diphenylpropylamino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride. This reaction yields ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, which can then be further modified to introduce the diphenylpropylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and diphenylpropylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the diphenylpropylamino group in ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

6117-02-8

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-anilino-5-(3,3-diphenylpropyliminomethyl)-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-2-34-29(33)26-27(32)25(35-28(26)31-23-16-10-5-11-17-23)20-30-19-18-24(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-17,20,24,31-32H,2,18-19H2,1H3

InChI Key

OITYPHHEPJBKRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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